3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline
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Overview
Description
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline is an organic compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with 3-chloro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of an aniline moiety.
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]aniline: Lacks the methyl group on the aniline ring.
Uniqueness
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-9-13(19-2)7-8-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLQCRWNSYLQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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